molecular formula C7H11ClFN3O B1449071 5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride CAS No. 2034573-81-2

5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride

Cat. No. B1449071
M. Wt: 207.63 g/mol
InChI Key: OLMFAJRMHNGFOZ-UHFFFAOYSA-N
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Description

“5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride” is a chemical compound with the CAS Number: 2097937-47-6 . It has a molecular weight of 235.69 . The compound is a solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14FN3O.ClH/c1-5(2)8-12-9(14-13-8)7-3-6(10)4-11-7;/h5-7,11H,3-4H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound is a solid in physical form . It has a molecular weight of 235.69 . The InChI code for this compound is 1S/C9H14FN3O.ClH/c1-5(2)8-12-9(14-13-8)7-3-6(10)4-11-7;/h5-7,11H,3-4H2,1-2H3;1H .

Scientific Research Applications

Herbicidal Activity

  • Synthesis and Herbicidal Activity: A study by Tajik & Dadras (2011) explored the synthesis of novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring and evaluated their herbicidal activity against various graminaceous plants. The results showed moderate to high levels of activity against all tested weeds.

Corrosion Inhibition

  • Oxadiazole Derivatives in Corrosion Inhibition: Research by Kalia et al. (2020) demonstrated the effectiveness of synthesized oxadiazole derivatives in preventing mild steel dissolution in corrosive environments. These derivatives acted as corrosion inhibitors, showcasing potential in industrial applications.

Cytotoxicity and Anticancer Potential

  • Cytotoxicity Evaluation: A study by Ahsan (2018) focused on the synthesis and cytotoxicity evaluation of oxadiazole and triazole analogues. One of the compounds showed significant cytotoxicity comparable to standard anticancer drugs, highlighting its potential in cancer treatment.

Antiangiogenic Effects in Cancer

  • Anticancer and Antiangiogenic Effects: Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives with oxadiazol moieties and studied their antiangiogenic and anticancer effects. The results indicated significant reduction in tumor volume and cell number, suggesting their potential as anticancer agents.

Antibacterial and Antifungal Activity

  • Antibacterial and Antifungal Properties: The work of Tien et al. (2016) investigated the antibacterial activity of oxadiazole derivatives. These compounds showed promising results against various bacterial strains, demonstrating their potential in antimicrobial applications.

Antifungal and Apoptotic Effects

  • Antifungal and Apoptotic Activities: Research by Çavușoğlu et al. (2018) on triazole-oxadiazole compounds revealed potent antifungal effects against Candida species and apoptotic effects on these pathogens, offering new insights into antifungal therapies.

Fluoride Detection

  • Fluoride Chemosensors: A study by Ma et al. (2013) demonstrated the use of oxadiazole groups in developing novel anion sensors for fluoride detection. These compounds exhibited colorimetric properties, which could be useful in environmental monitoring and chemical sensing.

properties

IUPAC Name

5-(4-fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10FN3O.ClH/c1-4-10-7(12-11-4)6-2-5(8)3-9-6;/h5-6,9H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMFAJRMHNGFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CC(CN2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride
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5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride
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5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride
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5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride
Reactant of Route 6
5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride

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